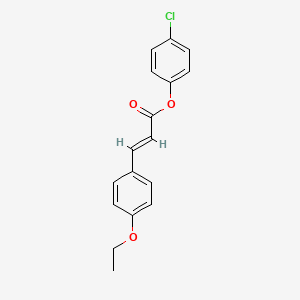
4-chlorophenyl 3-(4-ethoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenyl 3-(4-ethoxyphenyl)acrylate, also known as chloroethyl eugenol, is a synthetic compound that has been of interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in pain management.
Mecanismo De Acción
The mechanism of action of 4-chlorophenyl 3-(4-ethoxyphenyl)acrylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and pain sensation.
Biochemical and Physiological Effects:
Studies have shown that 4-chlorophenyl 3-(4-ethoxyphenyl)acrylate is able to induce cell death in cancer cells, as well as inhibit their growth and proliferation. It has also been found to have analgesic effects, reducing pain sensation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chlorophenyl 3-(4-ethoxyphenyl)acrylate in lab experiments is its ability to inhibit cancer cell growth, making it a potential candidate for the development of new cancer therapies. However, its mechanism of action is not fully understood, which may limit its potential use. Additionally, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 4-chlorophenyl 3-(4-ethoxyphenyl)acrylate. These include:
1. Further studies to elucidate the compound's mechanism of action and its potential targets in cancer cells and pain pathways.
2. Development of new formulations and delivery methods to improve the compound's bioavailability and efficacy.
3. Studies to determine the safety and efficacy of the compound in humans, including clinical trials.
4. Exploration of the compound's potential use in combination with other anticancer agents or pain relievers.
5. Investigation of the compound's potential use in other disease areas, such as inflammation and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 4-chlorophenyl 3-(4-ethoxyphenyl)acrylate involves the reaction of chloroacetyl chloride with eugenol in the presence of a base such as sodium hydroxide. The resulting product is then treated with 4-chlorophenyl magnesium bromide to yield the desired compound.
Aplicaciones Científicas De Investigación
Research on 4-chlorophenyl 3-(4-ethoxyphenyl)acrylate has primarily focused on its potential use as an anticancer agent and as a pain reliever. Studies have shown that this compound is able to inhibit the growth of cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. Additionally, it has been found to have analgesic properties, making it a potential candidate for pain management.
Propiedades
IUPAC Name |
(4-chlorophenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-2-20-15-8-3-13(4-9-15)5-12-17(19)21-16-10-6-14(18)7-11-16/h3-12H,2H2,1H3/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJBJDFMHZSRP-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-chlorophenyl 3-(4-ethoxyphenyl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5631614.png)
![(3S*,4R*)-4-methyl-1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidine-3,4-diol](/img/structure/B5631621.png)
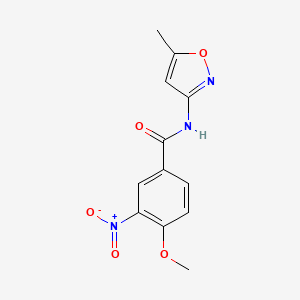
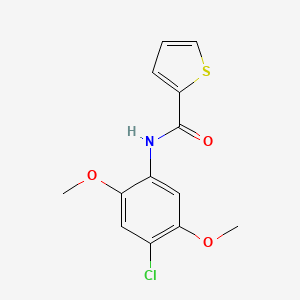
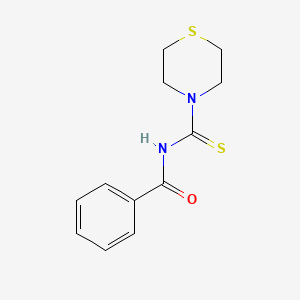
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5631655.png)
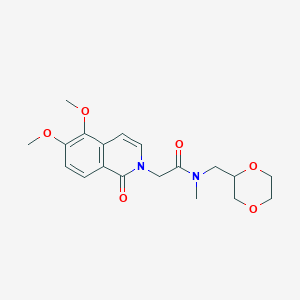
![N-(2-furylmethyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5631670.png)
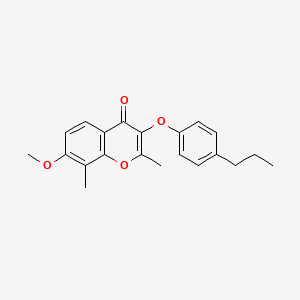
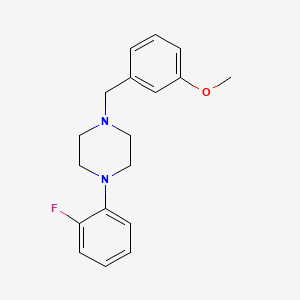
![N-methyl-5-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5631693.png)
![2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5631702.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[3-(1H-pyrazol-1-yl)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5631712.png)
